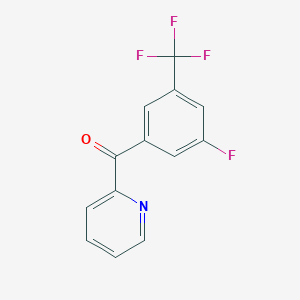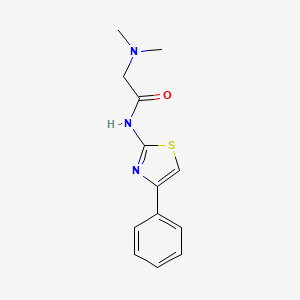![molecular formula C13H20ClNO3 B2422917 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone CAS No. 2411181-12-7](/img/structure/B2422917.png)
1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone: is a complex organic molecule known for its unique structure and versatile reactivity. This compound, characterized by a spirocyclic system, finds applications in various fields, from synthetic chemistry to potential pharmaceutical developments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process starting with the preparation of the 2,3,4,4a,5,7,8,8a-octahydroquinoline scaffold. A common route includes cyclization reactions followed by the introduction of the spiro[1,3-dioxolane] moiety. The final step typically involves the chlorination of the ethanone side chain using reagents like thionyl chloride.
Industrial Production Methods: For large-scale production, continuous flow methods are often employed to ensure efficiency and scalability. This involves the use of automated synthesizers and reactors that can handle the multiple steps of the synthesis without significant yield loss or contamination.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to introduce new functional groups.
Reduction: Can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, room temperature.
Reduction: Lithium aluminum hydride, in ether.
Substitution: Nucleophiles like amines or thiols, often in basic conditions.
Major Products Formed: The major products depend on the reaction type. For example, oxidation typically yields carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has been explored in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing into its potential as a scaffold for drug development, particularly for targeting neurological conditions.
Industry: Used in the development of advanced materials and polymers due to its structural complexity.
Wirkmechanismus
The biological activity of this compound often stems from its ability to interact with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: By interacting with these targets, it can modulate signaling pathways, affecting processes like cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, this molecule stands out due to its unique spirocyclic structure and versatility in chemical reactions.
Similar Compounds Include:
1-(2-Chloroethyl)-3-quinolinone: Similar in having a quinolinone backbone but lacks the spirocyclic feature.
Spiro[1,3-dioxolane-4,2'-quinolinone]: Shares the spirocyclic structure but differs in functional groups and side chains.
Uniqueness:
The combination of a spirocyclic system and an ethanone side chain with a chlorine atom provides unique reactivity and potential biological activity that similar compounds may not offer.
And there you go! A detailed dive into your fascinating compound. If anything is unclear or you'd like more depth in a section, I'm here!
Eigenschaften
IUPAC Name |
1-[(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c14-9-12(16)15-5-1-2-10-8-13(4-3-11(10)15)17-6-7-18-13/h10-11H,1-9H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCQEMTFRXOGX-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CCC2N(C1)C(=O)CCl)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3(CC[C@@H]2N(C1)C(=O)CCl)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)

![ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2422840.png)


![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2422843.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(CYCLOPROPANESULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2422846.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B2422848.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2422854.png)

